molecular formula C11H11N3O3S B2682053 3-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351662-15-1

3-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2682053
CAS No.: 1351662-15-1
M. Wt: 265.29
InChI Key: AGFHMHRPXTVUAI-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methyl group, a dioxo group, and a thiophen-2-ylmethyl group, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the condensation of thiophen-2-ylmethylamine with a suitable diketone precursor under acidic conditions The reaction mixture is then heated to facilitate the cyclization process, forming the pyrimidine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound. Process optimization and automation play a crucial role in enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Preliminary studies suggest its use in the development of new therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.

  • Industry: Its unique properties make it a valuable component in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

When compared to similar compounds, 3-Methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

  • Thiophene derivatives: These compounds share the thiophen-2-ylmethyl group but differ in their core structures.

  • Pyrimidine derivatives: These compounds have variations in the substitution pattern on the pyrimidine ring.

  • Dioxo compounds: These compounds feature dioxo groups but may have different heterocyclic cores.

Properties

IUPAC Name

3-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-14-10(16)8(6-13-11(14)17)9(15)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,12,15)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFHMHRPXTVUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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